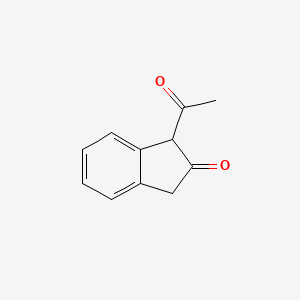
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate is an organic compound with a complex structure that includes both ester and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-(dipropylamino)-4-oxobutanoate typically involves the esterification of butanoic acid derivatives with butan-2-ol, followed by the introduction of the dipropylamino group. Common reagents used in these reactions include acid chlorides, alcohols, and amines. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dipropylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of butanoic acid or butanone.
Reduction: Formation of butan-2-ol.
Substitution: Formation of various substituted butanoates.
科学的研究の応用
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Butan-2-yl 4-(dipropylamino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
Butan-2-yl propanoate: Similar ester structure but lacks the dipropylamino group.
Butan-2-yl acetate: Another ester with a simpler structure.
Dipropylamino butanoate: Contains the dipropylamino group but differs in the ester component.
Uniqueness
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate is unique due to the presence of both ester and dipropylamino functional groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
6946-82-3 |
|---|---|
分子式 |
C14H27NO3 |
分子量 |
257.37 g/mol |
IUPAC名 |
butan-2-yl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C14H27NO3/c1-5-10-15(11-6-2)13(16)8-9-14(17)18-12(4)7-3/h12H,5-11H2,1-4H3 |
InChIキー |
AQDPLOFXDUZUAK-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=O)CCC(=O)OC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)

![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)

![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)

